1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane
Overview
Description
1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane is an organic compound with the molecular formula C10H14N4S2. It features two pyrazole rings, each substituted with a methyl group at the 5-position, connected by a disulfane (disulfide) linkage. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane typically involves the reaction of 5-methyl-1H-pyrazole-3-thiol with an oxidizing agent. One common method is to dissolve 5-methyl-1H-pyrazole-3-thiol in an appropriate solvent such as ethanol, followed by the addition of an oxidizing agent like hydrogen peroxide or iodine. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane can undergo various chemical reactions, including:
Oxidation: The disulfane linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfane bond can be reduced to yield the corresponding thiol derivatives.
Substitution: The pyrazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use in the development of therapeutic agents due to its ability to modulate biological pathways.
Industry: Used in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane is largely dependent on its interaction with biological targets. The disulfane linkage can undergo redox reactions, which may play a role in its biological activity. The pyrazole rings can interact with enzymes, receptors, and other proteins, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(3,5-dimethyl-1H-pyrazol-4-yl)disulfane: Similar structure but with different substitution pattern on the pyrazole rings.
1,2-Bis(1H-pyrazol-3-yl)disulfane: Lacks the methyl groups on the pyrazole rings.
1,2-Bis(4-methyl-1H-pyrazol-3-yl)disulfane: Methyl group at a different position on the pyrazole ring.
Uniqueness
1,2-Bis(5-methyl-1H-pyrazol-3-yl)disulfane is unique due to the specific positioning of the methyl groups on the pyrazole rings, which can influence its chemical reactivity and biological activity. The disulfane linkage also provides a distinct redox-active center that can participate in various chemical and biological processes .
Properties
IUPAC Name |
5-methyl-3-[(5-methyl-1H-pyrazol-3-yl)disulfanyl]-1H-pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S2/c1-5-3-7(11-9-5)13-14-8-4-6(2)10-12-8/h3-4H,1-2H3,(H,9,11)(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIIBRJIADPFTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)SSC2=NNC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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